molecular formula C44H50N4O4 B14793747 3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol

3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol

Cat. No.: B14793747
M. Wt: 698.9 g/mol
InChI Key: MFZFZIAUWYYKTE-UHFFFAOYSA-N
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Description

3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by the presence of three hydroxyphenyl groups attached to a docosahydroporphyrin core, making it a unique and highly functional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol typically involves the condensation of dipyrromethanes with aldehydes. This method is advantageous for producing porphyrins with substituted phenyl groups. The reaction is usually catalyzed by acids and carried out under controlled conditions to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The porphyrin core can be reduced to form different hydrogenated derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, hydrogenated porphyrins, and substituted phenols, each with distinct chemical and physical properties.

Scientific Research Applications

3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

Properties

Molecular Formula

C44H50N4O4

Molecular Weight

698.9 g/mol

IUPAC Name

3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol

InChI

InChI=1S/C44H50N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-13,15,21-24,33-52H,14,16-20H2

InChI Key

MFZFZIAUWYYKTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C1N2)C6=CC(=CC=C6)O)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O

Origin of Product

United States

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